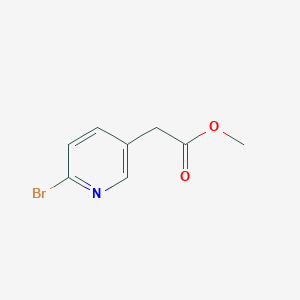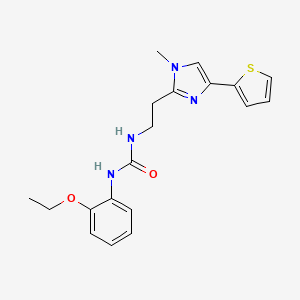
1-(2-ethoxyphenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-ethoxyphenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea" is a molecule that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups that are often seen in pharmacologically active compounds. While the specific papers provided do not directly discuss this compound, they do provide insights into similar urea derivatives and their biological activities, which can help infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl compound to form the urea linkage. In the first paper, a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized, focusing on optimizing the spacer length between pharmacophoric moieties and testing compounds with greater conformational flexibility . This suggests that a similar approach could be used for the synthesis of "1-(2-ethoxyphenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea," where the ethoxyphenyl and thiophen-2-yl-imidazolyl groups would serve as the pharmacophoric units.
Molecular Structure Analysis
The second paper provides a detailed analysis of the molecular structure of a related compound, "1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea," through various techniques such as NMR, ESI-MS, and single-crystal X-ray diffraction . These techniques could similarly be applied to determine the molecular structure of "1-(2-ethoxyphenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea," which would be crucial for understanding its potential interactions with biological targets.
Chemical Reactions Analysis
Although the provided papers do not discuss the chemical reactions of the specific compound , they do mention the biochemical evaluation of similar urea derivatives. For instance, the first paper evaluates the antiacetylcholinesterase activity of the synthesized compounds . This implies that "1-(2-ethoxyphenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea" could also be subjected to similar biochemical assays to determine its reactivity and potential as an inhibitor for specific enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be influenced by their molecular structure, as seen in the second paper, where the crystal structure and physical properties such as solubility and density are reported . These properties are essential for the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound "1-(2-ethoxyphenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea" would likely have its own unique set of physical and chemical properties that could be studied using similar methodologies.
Applications De Recherche Scientifique
Synthesis and Biochemical Evaluation
A study by Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessed for antiacetylcholinesterase activity. The research aimed to optimize the spacer length linking the two pharmacophoric moieties for high inhibitory activities, indicating the significance of structural flexibility in developing potential inhibitors for enzyme activity (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Directed Lithiation and Synthesis
Smith, El‐Hiti, and Alshammari (2013) reported the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and its derivatives, showcasing a method to achieve high yields of substituted products through dilithium reagents. This work highlights the chemical reactivity and potential modifications of urea derivatives for synthesizing structurally diverse compounds (Smith, El‐Hiti, & Alshammari, 2013).
Spectroscopic Characterization and Computational Study
Hossain et al. (2018) investigated the reactivity of two newly synthesized imidazole derivatives using spectroscopic characterization and computational studies. This research provides insights into the reactive properties of imidazole derivatives, including their potential interactions with proteins, highlighting the compound's applicability in medicinal chemistry and drug design (Hossain, Thomas, Mary, Resmi, Armaković, Armaković, Nanda, Vijayakumar, & Alsenoy, 2018).
Novel Phosphoranes Containing Urea Derivatives
Afshar and Islami (2009) synthesized novel phosphoranes containing urea derivatives, exploring their potential applications in chemical synthesis. The study demonstrates the utility of urea derivatives in developing new compounds with possible applications in various fields of chemistry (Afshar & Islami, 2009).
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-3-25-16-8-5-4-7-14(16)22-19(24)20-11-10-18-21-15(13-23(18)2)17-9-6-12-26-17/h4-9,12-13H,3,10-11H2,1-2H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDHIRIQJBLJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC2=NC(=CN2C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B3009116.png)
![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009117.png)
![2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile](/img/structure/B3009119.png)


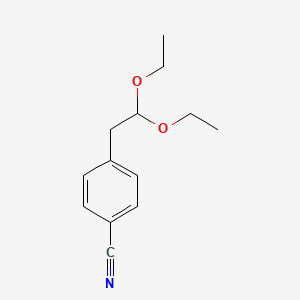

![2-(4-Chlorophenoxy)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylpropanamide](/img/structure/B3009127.png)
![ethyl 4-(2-(3-oxo-6-(m-tolylcarbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate](/img/structure/B3009128.png)
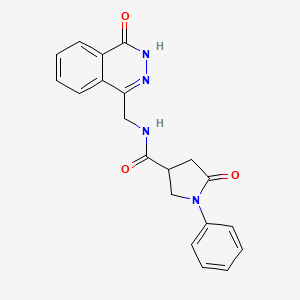
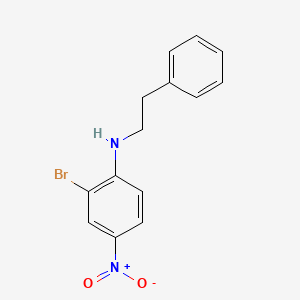
![tert-butyl [7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3009133.png)

